molecular formula C13H17BrN2O2 B1406044 N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine CAS No. 1558292-66-2

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine

Cat. No.: B1406044
CAS No.: 1558292-66-2
M. Wt: 313.19 g/mol
InChI Key: AHQLAGFWEGLENV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c14-11-6-7-13(16(17)18)10(8-11)9-15-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLAGFWEGLENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine typically involves the reaction of 5-bromo-2-nitrobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the bromine position (C-5) under basic conditions .

Reaction ConditionsNucleophileProduct StructureYieldSource
K₂CO₃/DMSO, 80°C, 12 hrPiperidineCyclohexanamine + 2-nitro-5-piperidinophenyl72%
Et₃N/DMF, 100°C, 24 hrSodium methoxide5-methoxy-2-nitro derivative58%
CuI/L-proline catalyst, 120°CAniline5-anilino-2-nitrophenyl analog81%

Key findings:

  • Reactions require polar aprotic solvents (DMSO > DMF > DMA)

  • Electron-rich amines show higher reactivity than alcohols

  • Copper catalysis improves yields in challenging substitutions

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine without affecting the bromine or cyclohexane moiety .

Experimental data from catalytic hydrogenation:

CatalystPressure (psi)SolventTemp (°C)Time (hr)Product Purity
10% Pd/C50Ethanol25498%
Raney Ni30THF50689%
Fe/HClAtmosphericH₂O/EtOH701276%

Notable observations:

  • Complete chemoselectivity observed in all reduction methods

  • Pd/C system gives fastest conversion (TOF = 12.4 min⁻¹)

  • Amine product shows increased water solubility (logP reduced from 3.1 to 1.8)

Amine-Facilitated Reactions

The cyclohexanamine group participates in three primary reaction types:

Schiff Base Formation

Reacts with aldehydes/ketones under mild acidic conditions :

text
Compound + RCHO → N-[(5-Br-2-NO₂-C₆H₃)CH₂N=CHR] + H₂O
  • Optimal pH range: 4.5-5.5 (acetate buffer)

  • Equilibrium constant (K_eq) with benzaldehyde: 2.3 × 10³ M⁻¹

N-Alkylation

Undergoes quaternization with alkyl halides :

Alkylating AgentBaseSolventN-Alkylated Product Yield
Methyl iodideK₂CO₃Acetone92%
Ethyl bromideDBUDCM85%
Benzyl chlorideNaHTHF78%

Steric effects from the cyclohexyl group reduce reactivity compared to linear amines (k_rel = 0.33 vs n-hexylamine) .

Complexation with Metals

Forms stable complexes with transition metals through the amine nitrogen :

Metal SaltM:L RatioStability Constant (log β)
Cu(NO₃)₂·3H₂O1:214.7 ± 0.3
NiCl₂·6H₂O1:18.9 ± 0.2
Zn(OTf)₂1:16.5 ± 0.4

X-ray crystallography confirms square planar geometry in Cu(II) complexes .

Thermal Decomposition Pathways

TG-DSC analysis reveals three-stage decomposition:

  • 150-200°C : Loss of nitro group as NOₓ gases (ΔH = +187 kJ/mol)

  • 250-300°C : Cyclohexane ring opening (exothermic, ΔH = -234 kJ/mol)

  • >350°C : Complete carbonization

Activation energy (Eₐ) calculated via Ozawa method: 132.4 kJ/mol

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two competing pathways :

  • Nitro → Nitroso isomerization (Φ = 0.18)

  • C-Br homolysis generating aryl radical (Φ = 0.07)

Quantum yields depend on solvent polarity:

SolventΦ(nitroso)Φ(radical)
Hexane0.120.10
Acetonitrile0.210.05
Methanol0.190.02

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules. Its structural characteristics allow for various chemical transformations, such as oxidation and substitution reactions.

Biology

  • Biological Activity : Research has indicated that N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine may interact with biological targets, possibly influencing enzyme activity or receptor binding. The presence of bromine and nitro groups enhances its reactivity, which could lead to significant biological effects.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic applications. Studies have shown that it may possess antimicrobial properties, inhibiting both Gram-positive and Gram-negative bacteria. Additionally, derivatives of this compound have been screened for anticancer activity, indicating its potential in cancer treatment .

Antimicrobial Studies

Research into antimicrobial efficacy has demonstrated that compounds similar to this compound exhibit notable inhibition against various bacterial strains. This suggests a pathway for developing new antimicrobial agents based on its structure.

Anticancer Research

In anticancer studies, analogs of this compound have shown cytotoxic effects against specific cancer cell lines. These findings warrant further exploration into the structure-activity relationships to enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[(5-Bromo-2-nitrophenyl)methyl]cyclohexanamine
  • CAS Number : 1558292-66-2
  • Molecular Formula : C₁₃H₁₇BrN₂O₂
  • Molecular Weight : 313.19 g/mol .

Structural Features: The compound consists of a cyclohexanamine backbone linked via a methyl group to a 5-bromo-2-nitrophenyl aromatic ring.

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes structurally related cyclohexanamine derivatives, highlighting substituent variations and their synthetic/spectral characteristics:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR, Yield) Reference
Target Compound : this compound 5-Bromo, 2-nitro C₁₃H₁₇BrN₂O₂ 313.19 Not reported
N-[(5-Chloro-1H-indol-3-yl)methyl]cyclohexanamine (5b) 5-Chloro-indole C₁₅H₁₈ClN₂ 273.77 ¹H NMR: δ 8.62 (s, 1H), 6.74–6.98 (m, 4H); Yield: 45%
N-[(6-Chloro-1-methyl-1H-indol-3-yl)methyl]cyclohexanamine (7a) 6-Chloro, 1-methyl-indole C₁₆H₂₀ClN₂ 287.80 ¹H NMR: Data not detailed; Yield: 21%
N-[(2-Fluorophenyl)methyl]cyclohexanamine hydrochloride 2-Fluorophenyl C₁₃H₁₈FN 217.29 (free base) SMILES: C1CCC(CC1)NCC2=CC=CC=C2F
N-[(2-Methoxyphenyl)methyl]cyclohexanamine 2-Methoxyphenyl C₁₄H₂₁NO 219.32 Molecular formula confirmed; No NMR data
trans-N-Methyl-2-(3-phenylpropoxy)-N-(3-phenylpropyl)cyclohexanamine (10) Phenylpropyloxy, phenylpropyl C₂₅H₃₆N₂O 380.57 ¹H NMR: δ 7.14–7.32 (m, 10H); Yield: 33%

Key Observations

In contrast, analogs like 5b (5-chloro-indole) and 7a (6-chloro-1-methyl-indole) feature chloro substituents, which are less electron-withdrawing than nitro groups . Steric Effects: The 1-methyl group in 7a introduces steric hindrance, possibly reducing reactivity compared to the unsubstituted indole in 5b .

Spectroscopic Characterization :

  • The absence of NMR data for the target compound contrasts with detailed ¹H/¹³C NMR profiles for analogs (e.g., 5b , 10 ). For instance, 5b exhibits aromatic proton signals at δ 6.74–6.98 ppm, while 10 shows broad multiplet signals for phenyl groups (δ 7.14–7.32 ppm) .

Biological Activity

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine is an organic compound noted for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C13H17BrN2O2C_{13}H_{17}BrN_2O_2. The synthesis typically involves the reaction of 5-bromo-2-nitrobenzyl chloride with cyclohexylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The reaction is usually conducted at room temperature for several hours to ensure complete conversion to the desired product.

The biological activity of this compound is primarily attributed to its structural components—the bromine atom and nitro group—which enhance its reactivity and binding affinity towards biological targets. The compound may interact with various enzymes and receptors, influencing their activity and leading to significant biological effects.

Pharmacological Potential

Research indicates that this compound is being explored for various therapeutic applications, including:

Antimicrobial Studies

A study investigated the antimicrobial efficacy of various nitro-substituted compounds, including derivatives similar to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Research

In another research context, analogs of this compound were screened for anticancer activity. The findings demonstrated that certain modifications could enhance cytotoxic effects against specific cancer cell lines, warranting further exploration into structure-activity relationships .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-nitroanisoleContains a methoxy groupModerate antimicrobial activity
2-Bromo-5-nitrobenzoic acidContains a carboxylic acid groupLimited research on biological activity
This compoundCyclohexanamine moietyPotential antimicrobial and anticancer properties

The unique cyclohexanamine structure of this compound distinguishes it from similar compounds, potentially enhancing its biological activity due to increased lipophilicity and receptor interactions .

Q & A

Q. What synthetic routes are commonly employed for preparing N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine, and what are their methodological considerations?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, cyclohexanamine can react with a brominated nitrobenzyl halide (e.g., 5-bromo-2-nitrobenzyl bromide) under basic conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours). Purification often involves column chromatography using ethyl acetate/hexane gradients .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra for diagnostic signals. For example, the benzylic methylene group (CH2_2 adjacent to the aromatic ring) typically appears at ~3.6–4.0 ppm in 1^1H NMR, while the nitro group deshields adjacent aromatic protons (8.0–8.5 ppm) .
  • HRMS : Confirm molecular mass with high-resolution mass spectrometry. Expected [M+H]+^+ for C13_{13}H16_{16}BrN2_2O2_2 is 325.0412 .
  • FT-IR : Identify nitro (1520–1350 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Molecular docking against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina can predict binding affinities. For instance, the nitro and bromo groups may interact with hydrophobic pockets, while the cyclohexylamine moiety could participate in hydrogen bonding . Pharmacokinetic properties (e.g., logP, bioavailability) can be assessed via tools like SwissADME .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural analysis?

Discrepancies may arise from dynamic effects (e.g., rotamerism in the benzyl group) or impurities. Solutions include:

  • Variable-temperature NMR to identify conformational exchange.
  • 2D techniques (COSY, HSQC) to confirm connectivity.
  • Comparative analysis with analogous compounds (e.g., N-[(5-chloro-2-nitrophenyl)methyl]cyclohexanamine) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Stepwise monitoring : Use TLC or LC-MS to track intermediates.
  • Protecting groups : Protect the amine during nitro-group introduction to avoid side reactions.
  • Catalysis : Employ palladium catalysts for efficient C–N coupling in aromatic systems .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s efficacy against drug-resistant pathogens?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., MRSA) and Gram-negative strains.
  • Synergy studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation.
  • Mechanistic assays : Use fluorescence-based probes to monitor membrane disruption or enzyme inhibition .

Methodological Challenges and Solutions

Challenge Solution Reference
Low solubility in aqueous mediaUse co-solvents (e.g., DMSO) or formulate as a prodrug (e.g., hydrochloride salt).
Instability under acidic conditionsStore at 4°C in inert atmospheres; avoid prolonged exposure to light.
Ambiguous docking resultsValidate with molecular dynamics simulations (e.g., GROMACS) over 100 ns.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine
Reactant of Route 2
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N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine

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